molecular formula C22H17N5O2S2 B2853515 (E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 844455-01-2

(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2853515
CAS No.: 844455-01-2
M. Wt: 447.53
InChI Key: VLHYYESEYPXLOF-ZMOGYAJESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[2,3-b]quinoxaline core substituted with a thiophen-2-ylmethylene group at the N1 position and an m-tolylsulfonyl moiety at the 3-position. The quinoxaline scaffold is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets, while the thiophene and sulfonyl groups enhance solubility and modulate electronic properties.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c1-14-6-4-8-16(12-14)31(28,29)20-19-22(26-18-10-3-2-9-17(18)25-19)27(21(20)23)24-13-15-7-5-11-30-15/h2-13H,23H2,1H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHYYESEYPXLOF-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]quinoxaline, including the target compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of cancer cells by targeting key regulatory proteins involved in cell cycle progression and apoptosis. Specifically, studies have highlighted their role as inhibitors of the Mcl-1 protein, which is associated with anti-apoptotic mechanisms in cancer cells .

Sirtuin Activation

Another promising application lies in the activation of Sirtuin 6 (Sirt6), a protein implicated in various metabolic processes and aging-related diseases. Research has demonstrated that pyrrolo[1,2-a]quinoxaline derivatives can selectively activate Sirt6 with low cytotoxicity, making them potential candidates for therapeutic strategies against diseases such as diabetes and cancer . The molecular docking studies suggest that these compounds stabilize interactions within the Sirt6 binding pocket, enhancing their efficacy.

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and cycloadditions. For example, it can be utilized in the synthesis of more complex heterocycles or as a precursor for other biologically active molecules .

Development of New Reaction Pathways

The incorporation of thiophene and quinoxaline moieties into synthetic pathways has led to the development of new methodologies for constructing complex organic frameworks. Researchers have reported using gold-catalyzed intramolecular hydroamination reactions to synthesize functionalized pyrroloquinoxalines from simpler alkynes and amines .

Photophysical Properties

Compounds like (E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine exhibit interesting photophysical properties which can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of conjugated systems enhances their light absorption capabilities, making them suitable for applications in optoelectronic devices .

Summary Table of Applications

Application Area Description Reference
Medicinal ChemistryAnticancer activity via Mcl-1 inhibition
Activation of Sirt6 for metabolic disease treatment
Organic SynthesisIntermediate for synthesizing complex heterocycles
Development of new synthetic methodologies
Material SciencePotential use in OLEDs and photovoltaic devices

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Notable Functional Groups Potential Applications
(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine Pyrroloquinoxaline Thiophen-2-ylmethylene, m-tolylsulfonyl Sulfonyl, imine, thiophene Kinase inhibition, antimicrobial (hypothesized)
(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one () Imidazopyridine 2-Fluorophenyl, hydroxymethylene Hydroxyl, fluorine Anticancer, enzyme modulation
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Amino alcohol Thiophen-2-yl, methylamino Hydroxyl, amine Pharmaceutical intermediate (e.g., drospirenone synthesis)

Key Comparisons:

In contrast, the amino alcohol scaffold in lacks aromaticity, limiting π-interactions but improving metabolic stability .

Substituent Effects: The m-tolylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack. This contrasts with the hydroxymethylene group in , which could participate in hydrogen bonding but may reduce chemical stability . The thiophene moiety is common in all compounds, but its position varies: in the target, it is part of an imine linkage, whereas in , it is directly attached to a propanol chain, altering solubility and steric bulk .

Biological Implications :

  • Compounds with sulfonyl groups (e.g., the target) often exhibit enhanced cellular permeability compared to hydroxylated analogs (), though they may face higher metabolic clearance due to cytochrome P450 interactions.
  • Fluorine substitution (as in ) typically improves bioavailability but is absent in the target compound, suggesting divergent pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine?

  • Methodological Answer: The synthesis of pyrroloquinoxaline derivatives typically involves multi-step reactions, such as condensation of diketones with diamines (e.g., benzene-1,2-diamine) under acidic catalysis (e.g., p-toluenesulfonic acid) . Optimize reaction conditions by varying temperature (reflux is common), solvent polarity (toluene or DMF), and catalyst loading. Use 3 Å molecular sieves to absorb water and shift equilibrium toward product formation . Purification via recrystallization or column chromatography is critical to isolate the E-isomer, as stereochemical purity impacts biological activity .

Q. How can researchers confirm the structural configuration (E/Z isomerism) of this compound?

  • Methodological Answer: Use nuclear Overhauser effect (NOE) NMR to distinguish E/Z isomers by analyzing spatial proximity of protons. For example, the thiophene-methylene proton in the E-configuration will show NOE correlations with adjacent quinoxaline protons, whereas the Z-isomer will not. X-ray crystallography provides definitive proof of configuration, as demonstrated in spiroquinoxaline derivatives . Additionally, compare experimental UV-Vis spectra with computational predictions (TD-DFT) to validate electronic transitions influenced by isomerism .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR: 1H/13C NMR to confirm substituent positions (e.g., m-tolylsulfonyl vs. thiophene groups). Look for characteristic shifts: sulfonyl groups deshield adjacent protons (δ 7.5–8.5 ppm), while thiophene protons appear at δ 6.5–7.2 ppm .
  • HRMS: Validate molecular formula (e.g., C24H18N4O2S2).
  • IR: Confirm sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and imine (C=N at ~1600 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for pyrroloquinoxaline derivatives?

  • Methodological Answer: Contradictions in yields (e.g., 88% in one study vs. lower in others) may arise from subtle differences in reactant stoichiometry, catalyst activity, or purification efficiency . To address this:

  • Conduct reaction kinetic studies (e.g., in situ FTIR) to monitor intermediate formation.
  • Use Design of Experiments (DoE) to identify critical factors (e.g., solvent choice, sieves’ freshness).
  • Compare batch vs. flow synthesis; continuous flow reactors improve mixing and heat transfer, enhancing reproducibility .

Q. What strategies can elucidate the biological mechanism of action for this compound?

  • Methodological Answer:

  • Molecular Docking: Screen against kinase or protease targets (e.g., EGFR, PI3K) using AutoDock Vina. Align the quinoxaline core with ATP-binding pockets, and assess interactions with sulfonyl and thiophene groups .
  • Cellular Assays: Use MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Pair with flow cytometry to study apoptosis (Annexin V/PI staining) .
  • SAR Studies: Synthesize analogs (e.g., replace m-tolylsulfonyl with trifluoromethylphenyl) to identify pharmacophoric elements .

Q. How does the m-tolylsulfonyl group influence the compound’s reactivity and stability?

  • Methodological Answer: The sulfonyl group enhances electron-withdrawing effects, stabilizing the quinoxaline core but potentially reducing nucleophilic reactivity at the diamine site. Assess stability via:

  • Hydrolytic Studies: Incubate in PBS at pH 7.4 and 37°C; monitor degradation via HPLC.
  • DFT Calculations: Compare HOMO/LUMO energies of sulfonyl vs. non-sulfonyl analogs to predict susceptibility to oxidation .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer:

  • LogP Calculation: Use ChemAxon or Molinspiration to estimate lipophilicity, critical for blood-brain barrier penetration.
  • Solubility Prediction: Apply the General Solubility Equation (GSE) with melting point (DSC) and lattice energy (DFT) data .
  • pKa Estimation: Use MarvinSketch to predict basicity of the diamine group, which affects protonation state in physiological conditions .

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